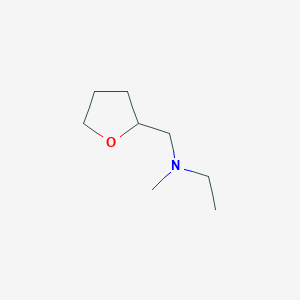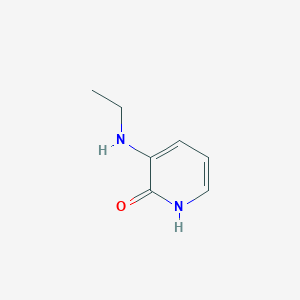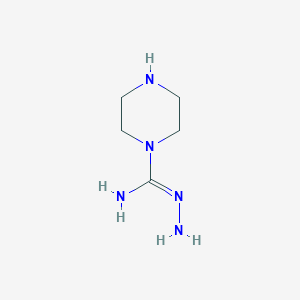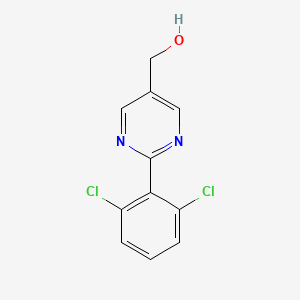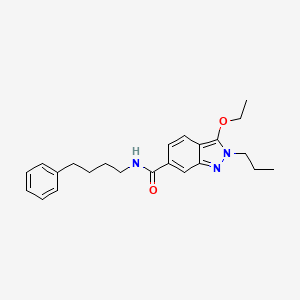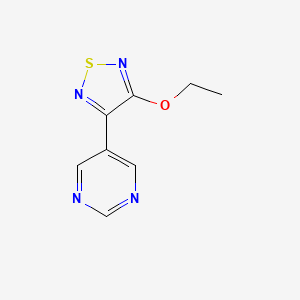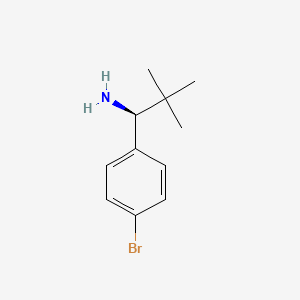
(S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a dimethylpropan-1-amine backbone. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method involves the Grignard reaction. The synthesis starts with the preparation of a Grignard reagent from 4-bromobenzyl chloride and magnesium in dry ether. This reagent is then reacted with 2,2-dimethylpropanal to form the desired amine after subsequent hydrolysis and purification steps.
-
Reductive Amination: : Another method involves the reductive amination of 4-bromoacetophenone with 2,2-dimethylpropan-1-amine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles under strong oxidizing conditions.
-
Reduction: : Reduction of the bromine atom can lead to the formation of the corresponding phenylamine. Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
-
Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imines, nitriles
Reduction: Phenylamine derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
Chemistry
In organic synthesis, (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines. It can act as a ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Industry
In the material science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique properties contribute to the development of materials with specific mechanical and chemical characteristics.
作用机制
The mechanism by which (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved include signal transduction and metabolic processes, where the compound can act as an agonist or antagonist.
相似化合物的比较
Similar Compounds
- (S)-1-(4-chlorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(4-methylphenyl)-2,2-dimethylpropan-1-amine
Uniqueness
Compared to its analogs, (S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H16BrN |
|---|---|
分子量 |
242.16 g/mol |
IUPAC 名称 |
(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3/t10-/m1/s1 |
InChI 键 |
HVHDNWRPTXKTFJ-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C1=CC=C(C=C1)Br)N |
规范 SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




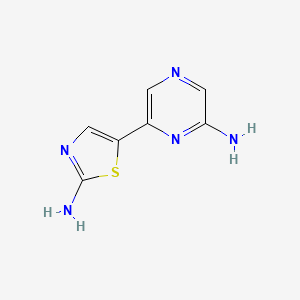
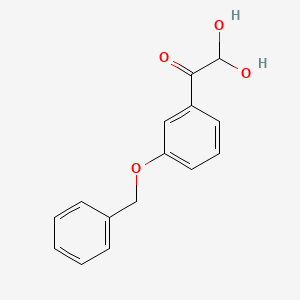
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
